![molecular formula C20H18N2O4S2 B11400960 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B11400960.png)
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
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Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves multiple steps. The general synthetic route includes the formation of the benzofuran and benzothiazole rings, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can be compared with other benzofuran derivatives, such as:
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetamide: This compound has a similar structure but with a chlorine atom, leading to different properties and applications.
2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide: This compound has a different substitution pattern on the benzofuran ring, affecting its reactivity and biological activity
Biological Activity
The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be described as follows:
- Benzofuran moiety : This part contributes to the compound's lipophilicity and potential interactions with biological targets.
- Benzothiazole component : Known for its pharmacological properties, this structure enhances the compound's bioactivity.
The molecular formula is C17H18N2O3S, and its molecular weight is approximately 342.40 g/mol.
Anticancer Activity
Research indicates that derivatives of benzofuran and benzothiazole exhibit significant anticancer properties. The compound has shown promising activity against various cancer cell lines, including breast (MCF-7) and prostate cancer cells.
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR pathway. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antiviral Properties
Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. Molecular docking studies suggest that it binds effectively to the main protease (Mpro) of the virus, inhibiting its activity and thereby preventing viral replication.
- Binding Affinity : The binding affinity was evaluated using computational methods, revealing strong interactions with critical viral proteins .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in various models of inflammation.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications in the benzofuran or benzothiazole moieties can significantly alter its potency and selectivity.
Modification | Effect on Activity |
---|---|
Methylation on benzofuran | Increased lipophilicity and cellular uptake |
Substitution on benzothiazole | Enhanced binding affinity towards target proteins |
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values comparable to standard chemotherapeutics .
- SARS-CoV-2 Inhibition : In a recent investigation, the compound was found to inhibit viral replication in Vero E6 cells with an IC50 value indicating significant antiviral activity .
- Inflammation Model : In animal models of acute inflammation, administration of the compound reduced edema significantly compared to untreated controls, suggesting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C20H18N2O4S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-11-6-12(2)19-13(10-26-16(19)7-11)8-18(23)22-20-21-15-5-4-14(28(3,24)25)9-17(15)27-20/h4-7,9-10H,8H2,1-3H3,(H,21,22,23) |
InChI Key |
HVRAAZSJZLXOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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